Tomivosertib hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Tomivosertib hydrochloride involves structure-based and fragment-based drug design . The detailed synthetic routes and reaction conditions are proprietary to the developing company, eFFECTOR Therapeutics. it is known that the compound is administered orally and targets MNK1 and MNK2 .
Chemical Reactions Analysis
Tomivosertib hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s structure allows for potential oxidation and reduction reactions, although specific reagents and conditions are not publicly detailed.
Substitution: The presence of amino and pyrimidinyl groups suggests that substitution reactions could occur under appropriate conditions.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not publicly available.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Tomivosertib hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Tomivosertib hydrochloride exerts its effects by inhibiting MNK1 and MNK2, leading to a reduction in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 . This inhibition disrupts the translation of specific mRNAs involved in tumor growth and immune evasion . The compound also downregulates multiple checkpoint proteins, including PD-1, PD-L1, TIM-3, and LAG-3, enhancing antitumor immune responses .
Comparison with Similar Compounds
Tomivosertib hydrochloride is unique in its dual inhibition of MNK1 and MNK2. Similar compounds include:
Selumetinib: An inhibitor of MEK1 and MEK2, used in the treatment of neurofibromatosis type 1.
Trametinib: Another MEK inhibitor used in the treatment of melanoma.
Cobimetinib: A MEK inhibitor used in combination with vemurafenib for the treatment of melanoma. These compounds differ from this compound in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in targeting MNK1 and MNK2.
Properties
CAS No. |
1849590-02-8 |
---|---|
Molecular Formula |
C17H21ClN6O2 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride |
InChI |
InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H |
InChI Key |
WBGPPUUXCGKTSC-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tomivosertib HCl; hydrochloride; Tomivosertib HCl; eFT508; eFT-508; eFT 508; eFT508 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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